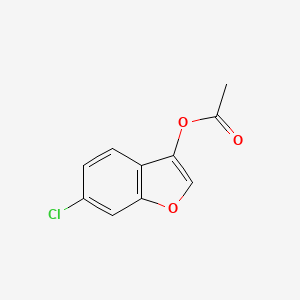

6-Chlorobenzofuran-3-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

(6-chloro-1-benzofuran-3-yl) acetate |

InChI |

InChI=1S/C10H7ClO3/c1-6(12)14-10-5-13-9-4-7(11)2-3-8(9)10/h2-5H,1H3 |

InChI Key |

ZXHZZTIMZRGAKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=COC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Chlorobenzofuran 3 Yl Acetate

Reactions Involving the Benzofuran (B130515) Heterocycle

The benzofuran ring system is aromatic and undergoes reactions typical of such structures, albeit with regioselectivity influenced by the fused rings and substituents.

Electrophilic Reactions

The benzofuran core is generally susceptible to electrophilic substitution. In unsubstituted benzofuran, electrophilic attack can occur at the 2 or 3-position of the furan (B31954) ring. stackexchange.com For 6-Chlorobenzofuran-3-yl acetate (B1210297), the presence of the chloro and acetate groups significantly directs the outcome of such reactions.

The acetate group at the 3-position, with its electron-withdrawing carbonyl, deactivates the 3-position for electrophilic attack. In electrophilic substitution of benzofuran, attack at the 2-position leads to a stable intermediate where the positive charge is delocalized into the benzene (B151609) ring, akin to a benzylic carbocation. stackexchange.com Given that the 3-position is occupied and deactivated, electrophilic attack on the furan ring would be expected to occur at the 2-position.

| Reaction Type | Reagent/Conditions | Predicted Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-6-chlorobenzofuran-3-yl acetate | The 2-position is the most likely site for electrophilic attack on the furan ring. |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-6-chlorobenzofuran-3-yl acetate | Similar to nitration, halogenation is expected at the 2-position. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-6-chlorobenzofuran-3-yl acetate | Acylation would also favor the electronically richer 2-position. |

| Nucleophile | Conditions | Potential Product |

| Sodium methoxide (B1231860) (NaOMe) | High temperature, polar aprotic solvent | 6-Methoxybenzofuran-3-yl acetate |

| Ammonia (B1221849) (NH₃) | High pressure and temperature | 6-Aminobenzofuran-3-yl acetate |

| Sodium cyanide (NaCN) | High temperature, DMSO or DMF | 6-Cyanobenzofuran-3-yl acetate |

Radical Reactions

The benzofuran ring can participate in radical reactions. Research has shown that radical reactions can be a facile route for the synthesis of 3-substituted benzofurans. researchgate.net While the 3-position in 6-Chlorobenzofuran-3-yl acetate is already substituted, radical reactions could potentially be initiated at other positions, or involve the substituents. For instance, radical-mediated cyclization reactions have been used to synthesize benzofuran heterocycles. nih.gov It is conceivable that under specific radical conditions, transformations involving the chloro or acetate groups, or addition to the furan double bond, could occur.

Transformations of the Acetate Functional Group

The acetate ester functionality at the 3-position is a key site for chemical transformations, allowing for the unmasking of a hydroxyl group or conversion into other functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The acetate group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542), 6-chloro-3-hydroxybenzofuran, and acetic acid. The hydrolysis of aryl acetates is a well-established reaction. capes.gov.bracs.orgnih.govrsc.org Acid-catalyzed hydrolysis typically proceeds via an AAC2 mechanism, while base-catalyzed hydrolysis (saponification) involves nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon.

| Reaction Condition | Reagents | Products | General Observations |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄ in aqueous dioxane | 6-Chloro-3-hydroxybenzofuran + Acetic Acid | Generally follows pseudo-first-order kinetics. acs.org |

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH | Sodium or Potassium salt of 6-chloro-3-hydroxybenzofuran + Sodium or Potassium acetate | Typically a faster and more common method for ester hydrolysis. |

| Neutral Hydrolysis | Water with a catalyst (e.g., enzyme mimics) | 6-Chloro-3-hydroxybenzofuran + Acetic Acid | Can be achieved under mild conditions with specific catalysts. nih.govnih.gov |

Amidation and Peptide Coupling Reactions

The conversion of the acetate ester into an amide is a plausible transformation. Direct amidation of esters is possible but often requires high temperatures or specific catalysts. mdpi.com A more common route would involve the hydrolysis of the acetate to the phenol (6-chloro-3-hydroxybenzofuran), followed by a separate amidation or peptide coupling reaction. However, for the sake of discussing the transformation of the acetate group, direct aminolysis can be considered.

Alternatively, if the acetate were first hydrolyzed to the corresponding carboxylic acid (if the starting material were an acid derivative), numerous modern amidation and peptide coupling methods are available. organic-chemistry.orgacs.org These methods often involve the use of coupling reagents to activate the carboxylic acid for reaction with an amine.

| Method | Reagents | Intermediate/Product | Notes |

| Direct Aminolysis | Amine (e.g., R-NH₂) | 6-Chloro-3-hydroxybenzofuran + N-substituted acetamide | Generally requires harsh conditions (high temperature/pressure) for unactivated esters. |

| Catalytic Amidation | Amine, Catalyst (e.g., Boron or Manganese based) | N-substituted amide | Various catalysts can promote the direct amidation of esters under milder conditions. mdpi.comacs.org |

| Two-step (Hydrolysis then Coupling) | 1. NaOH (hydrolysis) 2. Amine, Coupling reagent (e.g., DCC, HATU) | Amide | This is a more traditional and versatile approach for forming amide bonds from esters via the carboxylic acid. |

Reduction to Alcohol Derivatives

The reduction of this compound can proceed at the furan ring, leading to dihydro- and tetrahydrobenzofuran derivatives. The initial step in aqueous or protic media is often the hydrolysis of the acetate group to yield 6-chloro-3-hydroxybenzofuran. The subsequent reduction of the furan moiety typically requires catalytic hydrogenation.

For instance, the reduction of benzofuran systems with hydrogen gas in the presence of a nickel catalyst can lead to the saturation of the furan ring, yielding perhydrobenzofurans. A more controlled reduction can afford 2,3-dihydrobenzofurans. In the case of this compound, after hydrolysis to 6-chloro-3-hydroxybenzofuran, reduction would likely yield 6-chloro-2,3-dihydrobenzofuran-3-ol or 6-chloro-2,3,4,5,6,7-hexahydrobenzofuran-3-ol, depending on the reaction conditions.

Table 1: Potential Reduction Pathways of this compound

| Starting Material | Reagents and Conditions | Major Product | Notes |

|---|---|---|---|

| This compound | 1. H₂O/H⁺ or OH⁻ (hydrolysis) 2. H₂, Pd/C, Ethanol | 6-Chloro-2,3-dihydrobenzofuran-3-ol | Selective reduction of the furan double bond. |

| This compound | 1. H₂O/H⁺ or OH⁻ (hydrolysis) 2. H₂, Raney Ni, High pressure/temp. | 6-Chloro-2,3,4,5,6,7-hexahydrobenzofuran-3-ol | Complete saturation of the heterocyclic and carbocyclic rings. |

Modifications of the Chloro-Substituent

The chlorine atom at the 6-position of the benzofuran ring is a key site for synthetic modification, allowing for the introduction of a wide range of functional groups through nucleophilic substitution and cross-coupling reactions.

The chlorine atom at the 6-position of the benzofuran ring can be displaced by various nucleophiles under specific conditions, a process known as nucleophilic aromatic substitution (SNAг). The electron-withdrawing nature of the benzofuran ring system, although moderate, facilitates this reaction, particularly with strong nucleophiles.

Common nucleophiles that can be employed include alkoxides, amines, and thiols. For example, reaction with sodium methoxide in a suitable solvent would yield 6-methoxybenzofuran-3-yl acetate. Similarly, amination can be achieved using ammonia or primary/secondary amines, often under elevated temperature and pressure, or with the assistance of a catalyst. researchgate.netnih.govyoutube.combeilstein-journals.orgresearchgate.netrsc.org

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Typical Reagents and Conditions | Product |

|---|---|---|

| Hydroxide | NaOH, 350°C, high pressure | 6-Hydroxybenzofuran-3-yl acetate |

| Amines (e.g., R-NH₂) | R-NH₂, heat, base (e.g., K₂CO₃), solvent (e.g., DMF) | 6-(Alkylamino)benzofuran-3-yl acetate |

| Alkoxides (e.g., NaOMe) | NaOMe, MeOH, heat | 6-Methoxybenzofuran-3-yl acetate |

| Thiolates (e.g., NaSPh) | NaSPh, DMF, heat | 6-(Phenylthio)benzofuran-3-yl acetate |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at the 6-position of the benzofuran ring serves as an excellent handle for such transformations. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.netnih.govcapes.gov.br This allows for the formation of a biaryl linkage, connecting the benzofuran core to another aromatic or heteroaromatic ring.

Heck-Mizoroki Coupling : The Heck reaction couples the aryl chloride with an alkene to form a new carbon-carbon bond, resulting in an alkenylated benzofuran derivative. wikipedia.orgorganic-chemistry.orgresearchgate.netrug.nlyoutube.com This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling : For the introduction of an alkyne moiety, the Sonogashira coupling is employed. nih.govwikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction couples the aryl chloride with a terminal alkyne, catalyzed by a combination of palladium and copper salts in the presence of a base.

Stille Coupling : The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl chloride, catalyzed by palladium. organic-chemistry.orgwikipedia.orgnih.govnih.govyoutube.com It is a versatile method for forming carbon-carbon bonds.

Table 3: Overview of Cross-Coupling Reactions at the 6-Position

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl/vinylbenzofuran derivative |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Et₃N | 6-(Alkenyl)benzofuran derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Alkynyl)benzofuran derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | 6-Aryl/vinylbenzofuran derivative |

Derivatization Strategies for Structural Modification

Beyond modifications at the chloro-substituent, the 3-acetoxy group provides another avenue for derivatization. As mentioned, hydrolysis of the acetate ester yields 6-chloro-3-hydroxybenzofuran. This hydroxyl group, being phenolic in nature, can undergo a variety of reactions. nih.govlibretexts.org

Etherification : The hydroxyl group can be converted into an ether by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl ether side chains.

Esterification : Further esterification with different acyl chlorides or anhydrides can lead to a library of ester derivatives with varying properties.

Derivatization via Dansyl Chloride : For analytical purposes or to introduce a fluorescent tag, the hydroxyl group can be derivatized with reagents like dansyl chloride. nih.gov

These derivatization strategies, combined with the reactions at the 6-chloro position, allow for the synthesis of a wide range of structurally diverse molecules based on the 6-chlorobenzofuran (B126303) scaffold.

Spectroscopic and Structural Elucidation of 6 Chlorobenzofuran 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. For 6-Chlorobenzofuran-3-yl acetate (B1210297), the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the methyl protons of the acetate group.

The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the chlorine atom at the C-6 position and the oxygen atom of the furan (B31954) ring. The proton at C-2 of the furan ring would also resonate in this region, likely as a singlet. The methyl protons of the acetate group are expected to appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm, due to the shielding effect of the adjacent carbonyl group.

Expected ¹H NMR Data for 6-Chlorobenzofuran-3-yl acetate

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | ~ 7.5 - 8.0 | s |

| H-4 | ~ 7.2 - 7.6 | d |

| H-5 | ~ 7.0 - 7.4 | dd |

| H-7 | ~ 7.2 - 7.6 | d |

| -COCH₃ | ~ 2.1 - 2.4 | s |

Note: The expected values are based on the analysis of similar benzofuran structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the eight carbon atoms of the benzofuran core and the two carbons of the acetate group. The carbonyl carbon of the acetate group is expected to appear significantly downfield, typically in the range of δ 168-172 ppm. The carbons of the aromatic and furan rings will resonate between δ 110 and 160 ppm. The presence of the chlorine atom at C-6 will influence the chemical shifts of the adjacent and para carbons. The methyl carbon of the acetate group will appear at a much higher field, typically around δ 20-25 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~ 145 - 150 |

| C-3 | ~ 120 - 125 |

| C-3a | ~ 115 - 120 |

| C-4 | ~ 110 - 115 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 130 - 135 |

| C-7 | ~ 110 - 115 |

| C-7a | ~ 150 - 155 |

| C=O | ~ 169 - 171 |

| -CH₃ | ~ 20 - 22 |

Note: The expected values are based on the analysis of similar benzofuran structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-4 and H-5, H-5 and H-7), which aids in assigning their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons directly attached to carbon atoms. It would be instrumental in assigning the signals of the protonated carbons of the benzofuran ring by linking the previously assigned proton signals to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring would likely be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to be in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=O (Ester) Stretch | 1735 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O (Ester & Furan) Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with polar functional groups, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are often strong in the Raman spectrum. The C=C bonds of the benzofuran system would also be expected to show prominent Raman signals. The C=O stretch of the ester is typically weaker in Raman compared to IR. The C-Cl stretch may also be observable. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of a molecule provides valuable information about its conjugated systems and electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by transitions within the benzofuran ring system. The benzofuran moiety itself typically exhibits characteristic absorption bands.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~285, ~320 | π → π |

| Methanol | ~284, ~319 | π → π |

| Acetonitrile (B52724) | ~282, ~317 | π → π* |

Note: The values in this table are estimations based on the typical absorption ranges of substituted benzofuran derivatives and have not been experimentally verified for this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the positive ion mode of ESI-MS, this compound is expected to be detected as the protonated molecule [M+H]⁺. The presence of the chlorine atom will result in a characteristic isotopic pattern, with the [M+2+H]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak.

Key fragmentation pathways in ESI-MS/MS would likely involve the loss of the acetyl group (CH₃CO) as a neutral ketene (B1206846) molecule (CH₂=C=O), resulting in a prominent fragment ion corresponding to 6-chlorobenzofuran-3-ol. Further fragmentation of the benzofuran ring could also be observed.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| Predicted m/z | Predicted Ion |

| 211/213 | [M+H]⁺ |

| 169/171 | [M+H - C₂H₂O]⁺ |

Note: The m/z values are calculated based on the most common isotopes and represent the expected major fragments. The presence of chlorine results in an isotopic pattern.

Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex mixtures and for the sensitive detection of compounds like this compound in various matrices. An LC-MS method using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water with a formic acid modifier would be suitable for the analysis of this compound. eurl-pesticides.eu The retention time of the compound would depend on the specific chromatographic conditions. The mass spectrometer, operating in ESI positive ion mode, would provide selective and sensitive detection. This technique is particularly valuable for identifying and quantifying the compound in complex samples, and for studying its metabolic fate in biological systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related benzofuran derivatives allows for a prediction of its likely crystallographic parameters. nih.govnih.gov

It is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would likely be influenced by weak intermolecular interactions, including C-H···O hydrogen bonds involving the acetate group and π-π stacking interactions between the benzofuran rings. The chlorine atom may also participate in halogen bonding.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.2 |

| b (Å) | ~18.1 |

| c (Å) | ~13.2 |

| β (°) | ~97 |

| Volume (ų) | ~1700 |

| Z | 4 |

Note: These values are hypothetical and are based on the crystallographic data of structurally similar benzofuran derivatives. researchgate.net Actual values can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Computational and Theoretical Investigations of 6 Chlorobenzofuran 3 Yl Acetate

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. mdpi.com This approach is favored for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 6-Chlorobenzofuran-3-yl acetate (B1210297). DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic characteristics.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. youtube.com For 6-Chlorobenzofuran-3-yl acetate, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule.

Based on studies of similar benzofuran (B130515) derivatives, such as 1-benzofuran-2-carboxylic acid, the optimized geometry would reveal a largely planar benzofuran ring system. researchgate.net The presence of the chloro- and acetate substituents would introduce specific structural features. The carbon-chlorine bond length and the bond lengths and angles within the acetate group would be determined with high precision. The following table presents theoretical geometric parameters for 1-benzofuran-2-carboxylic acid, calculated using the B3LYP/6-31G(d,p) level of theory, which serves as a representative example. researchgate.net

Table 1: Selected Optimized Geometric Parameters for 1-Benzofuran-2-carboxylic Acid

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C7-O16 | 1.278 Å |

| Bond Length | C7-C14 | 1.457 Å |

| Bond Length | C14-O15 | 1.252 Å |

| Bond Angle | O16-C7-C14 | 118.9° |

| Bond Angle | C2-C7-C14 | 120.5° |

Data sourced from a DFT study on 1-benzofuran-2-carboxylic acid. researchgate.net

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

For this compound, these calculations would predict characteristic vibrational modes associated with the benzofuran core, the C-Cl bond, and the acetate group. For instance, the carbonyl (C=O) stretching frequency of the acetate group would be a prominent feature in the predicted IR spectrum. Studies on benzofuran and its derivatives have shown that DFT calculations can accurately reproduce experimental vibrational spectra. nih.gov The table below provides a selection of calculated and experimental vibrational frequencies for 1-benzofuran-2-carboxylic acid, illustrating the typical agreement between theory and experiment. researchgate.net

Table 2: Selected Calculated and Experimental Vibrational Frequencies for 1-Benzofuran-2-carboxylic Acid (cm⁻¹)

| Assignment | Calculated Frequency | Experimental Frequency |

|---|---|---|

| C-H stretching | 3065 | 3070 |

| C=O stretching | 1730 | 1725 |

| C=C stretching | 1610 | 1615 |

| C-O stretching | 1290 | 1295 |

Data sourced from a DFT study on 1-benzofuran-2-carboxylic acid. researchgate.net

DFT is also employed to analyze the electronic structure of a molecule, providing insights into its reactivity and electronic properties. This includes the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In the case of this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the acetate group and the furan (B31954) ring, as well as the chlorine atom. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. This information is crucial for understanding how the molecule might interact with other chemical species.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and polarizability. mdpi.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. For a molecule like this compound, the HOMO would likely be distributed over the electron-rich benzofuran ring system. The specific regions of highest electron density within the HOMO would indicate the most probable sites for electrophilic attack. In related benzofuran systems, the HOMO is often localized on the fused benzene (B151609) and furan rings, reflecting their aromatic character. researchgate.net

The LUMO is the lowest-energy orbital that is devoid of electrons and represents the molecule's ability to accept electrons. The distribution of the LUMO indicates the most likely sites for nucleophilic attack. For this compound, the LUMO would also be expected to be delocalized over the benzofuran scaffold, with significant contributions from the atoms of the heterocyclic ring.

The energy gap between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The following table presents the calculated HOMO and LUMO energies and the energy gap for 1-benzofuran-2-carboxylic acid, which can be considered as a representative model. researchgate.net

Table 3: Frontier Molecular Orbital Energies for 1-Benzofuran-2-carboxylic Acid

| Molecular Property | Energy (eV) |

|---|---|

| HOMO | -6.367 |

| LUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

Data sourced from a DFT study on 1-benzofuran-2-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. researchgate.netdeepdyve.com It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. researchgate.net

For a molecule like this compound, an MEP surface analysis would reveal regions of negative potential, likely concentrated around the oxygen atoms of the acetate group and the furan ring, as well as the chlorine atom due to their high electronegativity. These regions would be susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the aromatic ring, indicating sites prone to nucleophilic attack.

The MEP is particularly significant in drug design as it helps in understanding ligand-receptor interactions, where complementary electrostatic potentials between a drug molecule and its target are often key to binding affinity. researchgate.netrsc.orgchemrxiv.org For instance, the MEP can guide the modification of a lead compound to enhance its interaction with a biological target. researchgate.net

Illustrative Data from a Related Benzofuran Derivative:

A computational study on 7-methoxy-benzofuran-2-carboxylic acid provides insight into the typical MEP features of a benzofuran derivative. The MEP analysis of this compound revealed the expected negative potential around the carboxylic oxygen atoms, indicating their susceptibility to electrophilic interaction. researchgate.net

| Feature | Description | Relevance to this compound |

| Negative Potential Regions (Red/Yellow) | Indicate electron-rich areas, prone to electrophilic attack. | Likely located around the carbonyl oxygen, ester oxygen, furan oxygen, and chlorine atom. |

| Positive Potential Regions (Blue) | Indicate electron-poor areas, susceptible to nucleophilic attack. | Expected around the hydrogen atoms of the benzofuran ring system. |

| Zero Potential Surface | Represents the boundary between positive and negative potential regions. | Helps in defining the overall shape and electronic balance of the molecule. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. numberanalytics.comuni-muenchen.dewikipedia.org This analysis provides information about atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions. numberanalytics.comyoutube.com

For this compound, NBO analysis would quantify the nature of the chemical bonds, such as the polarity of the C-Cl bond and the C=O bond of the acetate group. It would also reveal the extent of electron delocalization from the lone pairs of the oxygen and chlorine atoms into the aromatic system, which influences the molecule's reactivity and stability. The analysis of donor-acceptor interactions (hyperconjugation) within the molecule can explain the stability of certain conformations and the reactivity at different sites. uni-muenchen.de

Key Outputs of NBO Analysis:

| NBO Feature | Description | Potential Insights for this compound |

| Natural Atomic Charges | Provides a more chemically intuitive picture of charge distribution than other methods. | Would quantify the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen and chlorine atoms. |

| Bonding Orbitals (σ, π) | Describes the nature of covalent bonds (e.g., hybridization, polarization). | Would detail the sp2 hybridization of the aromatic carbons and the nature of the π-system. |

| Lone Pairs (LP) | Represents non-bonding electron pairs on atoms. | Would show the location and orientation of lone pairs on the oxygen and chlorine atoms. |

| Donor-Acceptor Interactions | Quantifies the stabilization energy from electron delocalization between filled (donor) and empty (acceptor) orbitals. | Would reveal the extent of π-conjugation and hyperconjugative interactions, contributing to the molecule's overall stability. |

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org A Potential Energy Surface (PES) is a multi-dimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. aps.org For flexible molecules, exploring the PES is crucial for identifying the most stable conformers and the energy barriers between them. rsc.orgelsevierpure.com

In the case of this compound, the primary source of conformational flexibility would be the rotation around the C-O bond connecting the acetate group to the benzofuran ring. A PES scan, where the dihedral angle of this bond is systematically varied, would reveal the energy minima corresponding to stable conformers and the transition states connecting them. youtube.com The relative energies of these conformers would determine their population at a given temperature.

Understanding the preferred conformation is vital as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological receptors.

Hypothetical Conformational Analysis Data for this compound:

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| ~0° | High | Eclipsed (Sterically hindered) |

| ~60° | Intermediate | Gauche |

| ~120° | High | Eclipsed |

| 180° | Low | Anti (Likely most stable) |

This table is illustrative and represents a typical energy profile for rotation around a single bond.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgscirp.org It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules. mdpi.com The resulting surface can be color-coded to highlight different types of close contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions. scirp.orgnih.gov

For a crystalline sample of this compound, Hirshfeld analysis would provide a detailed picture of how the molecules pack together. The presence of a chlorine atom suggests the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which can be a significant structure-directing force. acs.org The acetate group could participate in hydrogen bonding if suitable donors are present in the crystal, or in dipole-dipole interactions. The aromatic rings could engage in π-π stacking interactions.

Expected Intermolecular Interactions for this compound:

| Interaction Type | Description | Potential Significance |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Typically a large contributor to the overall surface area. |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and an oxygen acceptor. | Could influence the orientation of the acetate group. |

| Halogen Bonding (C-Cl···O) | A non-covalent interaction involving the electrophilic region of the chlorine atom. | Can be a strong and directional interaction, influencing crystal packing. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Contributes to the stability of the crystal lattice. |

| O···H/H···O Contacts | General van der Waals and potentially weak hydrogen bonding interactions. | Important for overall packing efficiency. |

| Cl···H/H···Cl Contacts | Interactions involving the chlorine atom and hydrogen atoms. | Would be a significant feature in the fingerprint plot. |

Biological Activities and Molecular Mechanisms of 6 Chlorobenzofuran 3 Yl Acetate Derivatives

Antimicrobial Activities: Mechanistic Investigations

The benzofuran (B130515) scaffold is a well-established pharmacophore in the development of antimicrobial agents. rsc.orgnih.govrsc.org The introduction of a chlorine atom to this scaffold, as seen in 6-chlorobenzofuran (B126303) derivatives, has been shown to modulate and, in some cases, enhance its biological activity. researchgate.net

Antibacterial Action Pathways

Substituted benzofuran derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. cuestionesdefisioterapia.com The presence and position of substituents on the benzofuran ring play a crucial role in determining the potency and spectrum of this activity. For instance, studies on various benzofuran derivatives have indicated that substitutions at the C-3 and C-6 positions can significantly influence their antibacterial efficacy. nih.gov While direct mechanistic studies on 6-Chlorobenzofuran-3-yl acetate (B1210297) are limited, research on related chlorinated benzofuran compounds suggests potential pathways. For example, some benzofuran derivatives are believed to exert their antibacterial effects by interfering with essential bacterial processes. The chlorination of the benzofuran ring is a key structural feature that can enhance antibacterial potency. researchgate.net

A study on newly synthesized 7-chlorobenzofuran-3-yl hydrazine (B178648) derivatives showed that specific compounds exhibited potent antibacterial activity against Enterococcus faecalis. cuestionesdefisioterapia.com This suggests that the chloro-substitution on the benzofuran ring is a critical determinant of its antibacterial action. Further research is necessary to elucidate the precise molecular targets and pathways affected by 6-Chlorobenzofuran-3-yl acetate derivatives.

Antifungal Mechanisms

The antifungal potential of benzofuran derivatives has been a subject of significant investigation. researchgate.netnih.govnih.gov One of the proposed mechanisms for the antifungal action of some benzofuran compounds is the disruption of intracellular calcium homeostasis. researchgate.net Amiodarone, a synthetic drug based on the benzofuran ring system, has been shown to mobilize intracellular Ca2+, a characteristic linked to its fungicidal activity. researchgate.net While not a direct derivative of this compound, this provides a potential avenue for the antifungal mechanism of related compounds.

Furthermore, research on halogenated derivatives of 3-benzofurancarboxylic acids has revealed antifungal activity against Candida albicans. researchgate.net Specifically, a 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid methyl ester demonstrated notable antifungal effects. researchgate.net This highlights the importance of the chloro-substitution in the antifungal properties of benzofuran compounds. The presence of a chloro-disubstituted benzofuran ring, in combination with other structural features, has been shown to significantly increase antifungal activity against C. albicans. rsc.org

Antiproliferative and Anticancer Mechanisms (In Vitro Cell Line Studies and Enzyme Targets)

The anticancer properties of benzofuran derivatives are a rapidly expanding field of study, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. nih.govnih.govmdpi.com The inclusion of a chlorine atom in the benzofuran structure has been consistently linked to enhanced anticancer activity. nih.gov

Effects on Cellular Proliferation Pathways

Benzofuran derivatives have been shown to interfere with cellular proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis. nih.govnih.gov Halogenated derivatives, in particular, have demonstrated significant effects on the cell cycle of cancer cells. For example, a study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed that a chloro-derivative induced G2/M phase arrest in HepG2 liver cancer cells. nih.gov

The antiproliferative activity of some aminobenzylnaphthols, which can be seen as structurally related to substituted benzofurans, has been demonstrated to be comparable to that of cisplatin (B142131) in certain cancer cell lines. mdpi.com Furthermore, aminobenzofuran-containing analogues have exhibited higher antiproliferative activity against human glioblastoma cells than the standard chemotherapeutic agent temozolomide. nih.govresearchgate.net These findings suggest that 6-chlorobenzofuran derivatives could potentially exert their anticancer effects by modulating key pathways that control cell proliferation and survival.

Anti-inflammatory Pathways and Cytoprotective Effects (In Vitro and Animal Models)

Modulation of Inflammatory Mediators

Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. Research has shown that certain benzofuran derivatives can exert anti-inflammatory effects by influencing the production of key inflammatory mediators.

One area of focus has been the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. nih.govnih.gov These pathways control the expression of numerous pro-inflammatory molecules. Studies on new heterocyclic/benzofuran hybrids have demonstrated their potential as anti-inflammatory agents. For instance, compound 5d, a piperazine/benzofuran hybrid, showed a significant inhibitory effect on the production of nitric oxide (NO) with an IC₅₀ value of 52.23 ± 0.97 μM in RAW-264.7 cell lines, alongside low cytotoxicity. nih.gov

Furthermore, in vivo studies with compound 5d in endotoxemic mice indicated its ability to regulate the infiltration of inflammatory cells like neutrophils, leukocytes, and lymphocytes. It also reduced the serum and tissue levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.govnih.gov This suggests that the anti-inflammatory mechanism of such benzofuran derivatives may be linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.govnih.gov

Interactive Table: Effect of Benzofuran Hybrid on Inflammatory Mediators

| Compound | Target | Cell Line | IC₅₀ (µM) | In Vivo Model | Observed Effects |

|---|

Gastric Mucosal Cytoprotection Studies

The protective effects of certain compounds on the gastric mucosa, termed cytoprotection, have been a subject of study. Prostaglandins, for example, are known to protect the gastric mucosa from necrotic agents through a mechanism independent of gastric acid secretion inhibition. nih.gov This protective action is believed to involve an enhancement of the resistance of gastric mucosal cells to strong irritants. nih.gov While direct studies on this compound in this context are limited, the broader class of benzofuran derivatives has been explored for various pharmacological activities, suggesting a potential avenue for future research into their cytoprotective effects.

Enzymatic Inhibition Studies

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of drugs that help manage post-prandial hyperglycemia by delaying the absorption of carbohydrates. nih.gov They function by inhibiting the enzymes that break down complex carbohydrates into glucose. nih.gov While several synthetic α-glucosidase inhibitors are available, they can be associated with adverse gastrointestinal effects. nih.gov

Research into natural and synthetic compounds as alternative α-glucosidase inhibitors is ongoing. Flavonoids, for example, have shown promise as modulators of α-glucosidase activity. nih.gov Although specific studies on this compound as an alpha-glucosidase inhibitor are not detailed in the provided results, the investigation of various heterocyclic compounds for this activity is a significant area of research. nih.gov For instance, a series of pyridazine-triazole derivatives were synthesized and showed significant inhibitory potency against α-glucosidase, with kinetic studies revealing an uncompetitive mode of inhibition. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. mdpi.comresearchgate.net Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics. nih.gov Kojic acid is a well-known tyrosinase inhibitor often used as a standard in research. researchgate.net

Benzofuran derivatives and other heterocyclic compounds have been evaluated for their tyrosinase inhibitory potential. For example, curcumin-inspired derivatives have been shown to inhibit tyrosinase activity. mdpi.com In one study, three such compounds demonstrated IC₅₀ values ranging from 11 to 24 nM in an amperometric assay. mdpi.com Furthermore, certain aurone (B1235358) derivatives, which share a structural resemblance to benzofurans, with two or more hydroxyl groups have exhibited enhanced tyrosinase inhibition, with some showing higher activity than kojic acid. semanticscholar.org A series of isopropylquinazolinone derivatives were also synthesized and evaluated as tyrosinase inhibitors, with one compound bearing a 4-fluorobenzyl moiety showing the best potency with an IC₅₀ value of 34.67 ± 3.68 µM. nih.gov

Interactive Table: Tyrosinase Inhibitory Activity of Selected Compounds

| Compound Class | Example Compound | IC₅₀ Value | Inhibition Type |

|---|---|---|---|

| Curcumin-inspired derivatives | Compounds 1, 6, 7 | 11 - 24 nM | Not specified |

| Isopropylquinazolinones | Compound 9q (with 4-fluorobenzyl) | 34.67 ± 3.68 µM | Mixed-type |

| Thiophenyl-pyrazolylthiazole-coumarin hybrids | Compound 6g | 0.043 ± 0.006 µM | Not specified |

Chorismate Mutase Inhibition

Chorismate mutase is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and some parasites. researchgate.net As this pathway is absent in mammals, it represents an attractive target for the development of new antimicrobial agents. nih.govnih.gov

Structurally similar compounds to 3-indolylmethyl substituted (pyrazolo/benzo)triazinone derivatives, which are known chorismate mutase inhibitors, have been designed and evaluated. nih.gov A series of novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were synthesized and showed encouraging inhibitory activity against chorismate mutase. nih.gov Specifically, compounds 3h, 3i, and 3m exhibited inhibition percentages of 63.75 ± 1.09%, 65.24 ± 0.98%, and 64.90 ± 1.05%, respectively, at a concentration of 30 μM. nih.gov In silico molecular docking studies suggested that these molecules interact with key residues at the enzyme's active site. nih.gov

Interactive Table: Chorismate Mutase Inhibition by Benzofuran Derivatives

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| 3h | 30 | 63.75 ± 1.09 |

| 3i | 30 | 65.24 ± 0.98 |

| 3m | 30 | 64.90 ± 1.05 |

| 3k | 30 | 63.66 ± 2.07 |

| 3n | 30 | 63.75 ± 1.12 |

| 3e | 30 | 61.28 ± 2.03 |

| 3g | 30 | 60.27 ± 3.22 |

Sirtuin (SIRT2) Inhibition

A series of benzofuran derivatives have been synthesized and evaluated for their inhibitory activity against sirtuins, particularly SIRT1, SIRT2, and SIRT3. nih.govsemanticscholar.orgmdpi.comnih.gov Enzymatic assays demonstrated that these compounds exhibited selective inhibitory activity against SIRT2, with IC50 values (the half-maximal inhibitory concentration) in the micromolar range, while showing significantly less activity against SIRT1 and SIRT3 (IC50 > 100 µM). nih.govmdpi.com

The inhibitory potency of these benzofuran derivatives against SIRT2 varied, with IC50 values ranging from 3.81 µM to 95.21 µM. nih.govmdpi.com Notably, compounds featuring a benzyl (B1604629) sulfone scaffold were generally more potent SIRT2 inhibitors compared to their corresponding benzyl sulfoxide (B87167) counterparts. nih.govmdpi.com The most potent compound identified in one study, compound 7e, displayed an IC50 of 3.81 µM, which was more potent than the known SIRT2 inhibitor Tenovin-6 (IC50 of 15.32 µM). nih.govmdpi.com The benzofuran core is considered a suitable scaffold for the development of novel and drug-like SIRT2 inhibitors. semanticscholar.org

Structure-Activity Relationship (SAR) Studies in Mechanistic Context

The relationship between the chemical structure of benzofuran derivatives and their biological activity as SIRT2 inhibitors has been a key area of investigation. These studies help in understanding the molecular interactions that drive inhibitory potency and selectivity.

Impact of Substituents on Biological Response

The nature and position of substituents on the benzofuran scaffold and associated phenyl rings play a crucial role in determining the SIRT2 inhibitory activity.

One significant finding is the superior potency of derivatives containing a benzyl sulfone group over those with a benzyl sulfoxide group. nih.govmdpi.com This suggests that the sulfone moiety is more favorable for binding to the active site of SIRT2. The chirality of the sulfoxide group may also influence inhibitory activity. nih.gov

Regarding substitutions on the phenyl ring, a clear trend has been observed. Para-substitution on the benzene (B151609) ring is generally favored for high sirtuin inhibitory activity. nih.gov For instance, the introduction of various substituents at the 4-position of the benzene ring, such as methoxyl, cyano, bromo, fluoro, and methoxycarbonyl, has been explored. nih.gov Among these, compounds with a methoxycarbonyl group at the para position have shown high potency. nih.gov Conversely, halogen substituents at the 4-position of the benzene ring appear to be unfavorable for potency. nih.gov Specifically, 4-bromo substituted compounds showed reduced activity, and 4-fluoro substituted compounds exhibited the weakest inhibition in the series. nih.gov

Furthermore, the substituent on the benzofuran moiety itself influences activity. Derivatives with a methoxyl group on the benzofuran core displayed better inhibitory activity than those with a fluoro group at the same position. nih.gov

Positional Isomerism and Activity Modulation

The position of substituents significantly modulates the inhibitory activity of these compounds. As mentioned, para-substitution on the phenyl ring is preferred over other positions for SIRT2 inhibition. nih.gov This indicates that the spatial arrangement of the substituent is critical for optimal interaction with the enzyme's binding pocket. The importance of positional isomerism is a recognized factor in determining the biological activity of various compounds. rsc.org

Correlations between Computational Parameters and Biological Outcomes

Computational modeling, such as the use of the CDOCKER program, has been employed to predict the binding features of potent benzofuran derivatives. nih.govsemanticscholar.orgmdpi.comnih.gov For the most potent compound, 7e (IC50 = 3.81 µM), docking studies suggested that the 6-methoxyl oxygen on the benzofuran core forms a hydrogen bond with the amino acid residue Arg97 of SIRT2. nih.gov Additionally, the 4-carboxylate oxygen of the benzene ring was predicted to form hydrogen bonds with Lys287 and Asn286, contributing to a more favorable binding affinity. nih.gov These computational insights align with the observed SAR, providing a molecular basis for the enhanced potency of certain derivatives.

The table below presents the SIRT2 inhibitory activities of a series of benzofuran derivatives, highlighting the structure-activity relationships discussed.

| Compound | R | X | IC50 (µM) for SIRT2 |

| 6a | OCH3 | CN | 25.34 |

| 6b | OCH3 | Br | 38.15 |

| 6c | OCH3 | F | 95.21 |

| 6d | OCH3 | COOCH3 | 11.42 |

| 6e | OCH3 | OCH3 | 15.63 |

| 7a | OCH3 | CN | 7.52 |

| 7b | OCH3 | Br | 17.76 |

| 7c | OCH3 | F | 43.93 |

| 7d | OCH3 | COOCH3 | 3.81 |

| 7e | OCH3 | OCH3 | 5.24 |

| 7f | F | CN | 8.85 |

| 7g | F | Br | 20.14 |

| 7h | F | F | 51.42 |

| 7i | F | COOCH3 | 6.13 |

| 7j | F | OCH3 | 7.98 |

Data sourced from a study on novel benzofuran derivatives as selective SIRT2 inhibitors. nih.gov

Potential Research Applications and Future Directions

6-Chlorobenzofuran-3-yl acetate (B1210297) as a Privileged Chemical Scaffold

The term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, thereby serving as a rich source for the development of new therapeutic agents. rsc.org The benzofuran (B130515) core is widely recognized as such a scaffold, being present in numerous natural products and synthetic compounds with diverse pharmacological activities. nih.govnih.gov The introduction of a chlorine atom at the 6-position and an acetate at the 3-position of the benzofuran ring in 6-Chlorobenzofuran-3-yl acetate can significantly influence its biological and chemical properties.

The structure of this compound provides a versatile platform for the design and synthesis of novel benzofuran analogues. The acetate group can be readily hydrolyzed to a hydroxyl group, which can then serve as a handle for further chemical modifications. The chlorine atom, on the other hand, can modulate the electronic properties of the benzofuran ring system and provide a site for cross-coupling reactions to introduce further diversity. numberanalytics.com Synthetic strategies for creating complex benzofuran derivatives often involve transition metal-catalyzed reactions and cyclization of appropriately substituted precursors. numberanalytics.com For instance, the synthesis of benzofuran-based carbazole (B46965) derivatives has been achieved through a multi-step process involving the reaction of substituted salicylaldehydes with ethyl chloroacetate. ccspublishing.org.cn

The benzofuran scaffold is a key component in many compounds that have been investigated for their therapeutic potential. The development of lead compounds often involves the synthesis and screening of a library of derivatives to identify those with the most promising activity and pharmacokinetic properties. nih.gov Benzofuran derivatives have been explored for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.orgnih.gov The presence of a halogen, such as chlorine, in the benzofuran ring has been shown to enhance the anticancer activity of some derivatives. nih.gov This suggests that this compound could serve as a valuable starting point for the development of new lead compounds in these therapeutic areas.

Applications in Material Science and Polymer Chemistry

The unique properties of the benzofuran ring system also make it an attractive building block for new materials. Benzofuran-containing polymers have been investigated for their potential use in a variety of applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The polymerization of benzofuran can lead to the formation of rigid polymers with high glass-transition temperatures and transparency. nih.govacs.org

Recent research has focused on controlling the molecular weight and optical activity of polybenzofurans through asymmetric cationic polymerization. nih.govnih.gov This level of control over the polymer structure opens up new possibilities for the development of advanced materials with tailored properties. Furthermore, benzofuro-benzofuran structures have been used to synthesize novel polyimides with high thermal stability and solubility in organic solvents. researchgate.net These findings suggest that this compound, as a functionalized benzofuran monomer, could be a valuable component in the synthesis of new polymers with enhanced properties.

| Polymer Type | Monomer/Structure | Key Properties | Potential Applications |

| Polybenzofuran | Benzofuran | High glass-transition temperature, high transparency | Transparent thermoplastics |

| Optically Active Polybenzofuran | Benzofuran | Controlled molecular weight and optical activity | Advanced optical materials |

| Polyimides | Benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride | High thermal stability, solubility in organic solvents | High-performance polymers |

Agrochemical Potential: Nematicidal Activity Studies

Plant-parasitic nematodes pose a significant threat to agriculture, causing substantial crop losses worldwide. The development of new and effective nematicides is therefore of great importance. Benzofuran derivatives have emerged as a promising class of compounds with potential nematicidal activity. ccspublishing.org.cn

A study investigating a series of benzofuran derivatives containing a 2-carbonyl thiophene (B33073) moiety found that several compounds exhibited excellent nematicidal activity against the root-knot nematode Meloidogyne incognita. ccspublishing.org.cn The structure-activity relationship (SAR) study revealed that the presence of a halogen substituent, such as fluorine or chlorine, on the benzofuran ring could enhance the nematicidal activity. ccspublishing.org.cn Specifically, a compound with a fluorine atom at the 5-position of the benzofuran ring showed the best in vitro nematicidal activity. ccspublishing.org.cn These findings strongly suggest that this compound warrants investigation for its potential as a nematicidal agent.

| Compound | Substituent on Benzofuran Ring | Nematicidal Activity against M. incognita (Mortality at 40 mg/L after 72h) | LC50/72h (mg/L) |

| Compound 3 | -H | 85.68% | 13.42 |

| Compound with 5-F | -F | - | - |

| Compound with 5-Cl | -Cl | - | - |

Advancements in Synthetic Methodologies for Benzofuran Core

The synthesis of the benzofuran core is a well-established area of organic chemistry, with numerous methods available for its construction. numberanalytics.com These methods often involve the cyclization of substituted phenols or the use of transition metal-catalyzed reactions. numberanalytics.com For example, the Rap-Stoermer reaction is a classical method for the synthesis of benzofuran derivatives. ccspublishing.org.cn More recent advancements have focused on developing more efficient and versatile synthetic routes, including multicomponent reactions and novel catalytic strategies. numberanalytics.comacs.org The synthesis of 3-chlorobenzofuran (B1601996) derivatives has been achieved starting from 2-(2-carboxyphenoxy)acetic acid. numberanalytics.com These advanced synthetic methodologies can be applied to the synthesis of this compound and its analogues, facilitating the exploration of their potential applications.

Emerging Areas of Research in Benzofuran-Based Compounds

The versatility of the benzofuran scaffold continues to drive research into new and emerging applications. Beyond the established areas of medicine and materials science, benzofuran derivatives are being explored for their potential in other fields. For instance, some benzofuran derivatives have been investigated as antifungal agents for wood preservation. ncsu.edu Others have shown promise as antibacterial agents against plant pathogens. acs.org The unique photophysical properties of certain benzofuran derivatives have also led to their investigation as fluorescent probes and sensors. The diverse biological and chemical properties of benzofurans suggest that this compound could find applications in these and other emerging areas of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.